2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
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Description
2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the3,4-dimethoxyphenyl group have been found to have activity as a monoamine oxidase inhibitor . This suggests that the compound could potentially interact with monoamine oxidases or similar enzymes.
Mode of Action
3,4-dimethoxyphenyl group suggests that it might inhibit monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines. Inhibition of these enzymes can increase the levels of monoamines, such as serotonin, dopamine, and norepinephrine, in the brain .
Biochemical Pathways
metabolism of monoamines . Monoamines are neurotransmitters that play key roles in regulating numerous physiological functions, including mood, sleep, and appetite .
Pharmacokinetics
piperidine and 3,4-dimethoxyphenyl groups could potentially influence its pharmacokinetic properties. Piperidine derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors . The 3,4-dimethoxyphenyl group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
If the compound acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamines that are increased .
Properties
IUPAC Name |
2-[[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-32-23-10-8-20(16-24(23)33-2)17-26(31)28-14-12-19(13-15-28)18-29-25(30)11-9-22(27-29)21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMYWMHURNWJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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